2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole
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Overview
Description
2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with a 2,3-dimethylphenoxy group and a methyl group.
Mechanism of Action
Target of Action
Similar compounds with benzimidazole moieties have been known to exhibit antimicrobial activity .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes at the molecular level that inhibit the growth of bacteria .
Biochemical Pathways
It’s worth noting that benzimidazole derivatives often interfere with the normal functioning of bacterial cells, leading to their death .
Pharmacokinetics
Thereafter, metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours .
Result of Action
Similar compounds with benzimidazole moieties have been known to exhibit antimicrobial activity, inhibiting the growth of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of 2,3-dimethylphenol, which is then reacted with epichlorohydrin to form 2-[(2,3-dimethylphenoxy)methyl]oxirane . This intermediate is then subjected to a cyclization reaction with o-phenylenediamine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include quinones, reduced benzodiazole derivatives, and halogenated benzodiazoles.
Scientific Research Applications
2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole
- 2-[(2,3-dimethylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
- Methyl 2-(3,5-dimethylphenoxy)propanoate
Uniqueness
Compared to similar compounds, 2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole ring, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(2,3-dimethylphenoxy)methyl]-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11-7-8-14-15(9-11)19-17(18-14)10-20-16-6-4-5-12(2)13(16)3/h4-9H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYJZUCIRKOVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)COC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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